VVZ-149
Description
Evolution of Multi-Target Drug Discovery Paradigms in Modern Chemical Biology
For decades, the dominant paradigm in drug discovery was the "lock and key" model, which focused on designing highly selective ligands to interact with a single biological target. nih.gov This approach, rooted in a reductionist view of systems biology, has been successful in developing numerous effective drugs. nih.gov However, the increasing rate of drug withdrawal from the market due to side effects and toxicities, coupled with the challenges of treating complex multifactorial diseases, has highlighted the limitations of the single-target approach. nih.govnih.gov
This has led to the rise of polypharmacology , the concept that drugs often interact with multiple targets to produce their therapeutic effects. nih.govtcmsp-e.com Initially, these "off-target" effects were often considered undesirable. nih.gov However, the current paradigm embraces the potential of designing drugs that intentionally and beneficially interact with multiple targets. drugdiscoverytoday.comresearchgate.net This evolution has been fueled by advancements in several key areas:
Systems Biology: A greater understanding of complex biological networks has revealed that diseases often result from the breakdown of robust physiological systems involving multiple interconnected pathways. nih.govfrontiersin.org Systems biology provides a framework for identifying and validating multiple targets within these networks. frontiersin.orgdrugtargetreview.com
Computational Tools: The development of sophisticated computational methods, including cheminformatics, virtual screening, and molecular dynamics, allows researchers to predict and model the interactions of a single compound with multiple targets before synthesis and testing. researchgate.netnih.gov These tools are indispensable for rationally designing multi-target drugs. asebio.com
Phenotypic Screening: There has been a resurgence of phenotypic screening, an approach that identifies compounds based on their effects on cellular or organismal models of disease, without a preconceived target. rsc.orgresearchgate.net This method is particularly well-suited for discovering multi-target drugs, as the observed phenotype may result from the modulation of several pathways. nih.gov
High-Throughput Screening (HTS): Innovations like quantitative high-throughput screening (qHTS) allow for the testing of large chemical libraries at multiple concentrations, providing a more comprehensive pharmacological profile of compounds and their potential multi-target activities. genome.gov
This evolution represents a shift from seeking a "magic bullet" to designing a "master key" that can favorably interact with a selected set of targets to achieve a desired clinical outcome. nih.govdrugdiscoverytoday.com
Rationale for Multi-Target Approaches in Complex Biological Systems
The rationale for employing multi-target strategies is particularly compelling for complex diseases such as cancer, neurodegenerative disorders, and chronic pain, which are characterized by multifactorial etiologies. asebio.comnih.gov Biological systems are inherently robust and resilient, often featuring redundant pathways and compensatory mechanisms. nih.gov Consequently, inhibiting a single target may not be sufficient to produce a lasting therapeutic effect, as the system can adapt and bypass the blockade. asebio.com
The advantages of a multi-target approach in these complex systems include:
Enhanced Efficacy: By simultaneously modulating multiple nodes within a disease network, multi-target drugs can achieve synergistic or additive therapeutic effects that are greater than those of single-target agents. tcmsp-e.comresearchgate.net This can lead to more robust and durable clinical outcomes. asebio.com
Reduced Risk of Drug Resistance: In conditions like cancer or infectious diseases, resistance often develops as the disease finds alternative pathways to circumvent the action of a single-target drug. asebio.com A multi-target drug, by disrupting several points in a network simultaneously, can make it statistically less probable for resistance to emerge. tcmsp-e.com
Improved Side-Effect Profiles: While designing multi-target drugs presents challenges in avoiding unwanted interactions, a rationally designed multi-target agent can have a better side-effect profile than combination therapies. researchgate.net Polypharmacology can also help explain and predict adverse effects by identifying unintended "off-target" interactions. nih.gov
Advantages Over Combination Therapy: While combining multiple single-target drugs (polypharmacy) is a common strategy, it can be complicated by differing pharmacokinetics, drug-drug interactions, and complex dosing schedules that can reduce patient compliance. researchgate.netacs.org A single multi-target molecule overcomes these issues by having a unified pharmacokinetic profile and eliminating the risk of interactions between different drug substances. researchgate.net
The following table summarizes the key rationales for adopting multi-target approaches.
| Rationale | Description | Supporting Evidence |
| Addressing Disease Complexity | Complex diseases like cancer and neurodegenerative disorders involve multiple dysregulated pathways. asebio.comnih.gov | Single-target drugs often have limited efficacy against such multifactorial conditions. nih.gov |
| Overcoming Biological Redundancy | Biological systems have compensatory mechanisms that can bypass the inhibition of a single target. nih.gov | Multi-target approaches can disrupt multiple nodes in a network for a more robust effect. tcmsp-e.com |
| Combating Drug Resistance | Resistance is less likely to develop when multiple targets are inhibited simultaneously. asebio.comtcmsp-e.com | The probability of a cell developing resistance to a multi-target drug is statistically lower. tcmsp-e.com |
| Synergistic Efficacy | Modulating multiple targets can lead to additive or synergistic therapeutic effects. tcmsp-e.comresearchgate.net | Many approved drugs, especially in oncology, are multi-targeted kinase inhibitors. tcmsp-e.com |
| Simplified Pharmacokinetics | A single multi-target molecule avoids the complexities of different absorption and elimination profiles seen in combination therapy. researchgate.net | This can lead to more predictable patient responses and better compliance. nih.govresearchgate.net |
Historical Context of Analgesic Research Leading to Novel Mechanism Exploration
The search for effective pain relief is as old as medicine itself, with early remedies derived from natural sources like the opium poppy and willow bark. wexpharma.com The introduction of morphine and aspirin (B1665792) over a century ago marked a significant milestone, and these drug classes continue to be mainstays of pain management. bohrium.com However, the development of truly novel analgesics has been slow, with most new drugs being reformulations or combinations of existing mechanistic classes, such as opioids and non-steroidal anti-inflammatory drugs (NSAIDs). nih.govnih.gov
This lack of breakthrough innovation has left a significant unmet clinical need. nih.govnih.gov Existing therapies are often inadequate for many patients, particularly those with chronic and neuropathic pain. nih.govgrunenthal.com Furthermore, they are associated with well-known limitations:
Opioids , while effective for moderate to severe pain, have a host of side effects including constipation, nausea, respiratory depression, and a high potential for abuse and addiction. jci.orgbmj.com
NSAIDs are limited by gastrointestinal and cardiovascular risks. bmj.com
Other drug classes like anticonvulsants and antidepressants are used for certain types of pain but have their own side-effect profiles and limited efficacy. jci.org
The failure of many drug candidates in clinical trials has been a major barrier to progress. nih.govnih.gov This high failure rate can be attributed to several factors, including the heterogeneity of pain conditions, the complexity of underlying pain mechanisms, and the poor predictive validity of some preclinical models. nih.gov The traditional single-target approach has often failed to translate into clinically effective treatments because pain is a complex process involving numerous signaling pathways at both the peripheral and central nervous system levels. mdpi.comnih.gov This has created a compelling need to explore novel mechanisms and approaches, shifting the focus of research toward multi-target strategies that can address the multifaceted nature of pain. nih.govjci.org
Overview of VVZ-149 as a Research Tool in Multi-Target Modulator Investigations
This compound, also known as opiranserin (B609760), is a novel, first-in-class, non-opioid analgesic that exemplifies the multi-target approach to drug discovery. vivozon.comguidetopharmacology.org It was developed to address the need for effective pain management while avoiding the side effects associated with opioids and NSAIDs. vivozon.combmj.com The compound's unique pharmacological profile makes it a valuable tool for investigating the simultaneous modulation of multiple pain pathways. mdpi.com
This compound functions as a dual antagonist, simultaneously targeting two key proteins involved in the transmission and regulation of pain signals: vivozon.commedpath.com
Glycine (B1666218) Transporter 2 (GlyT2): By blocking GlyT2, this compound inhibits the reuptake of the inhibitory neurotransmitter glycine in the spinal cord. mdpi.commedpath.com This increases the concentration of glycine in the synapse, enhancing inhibitory neurotransmission and thereby reducing the transmission of pain signals to the brain. medpath.com
Serotonin (B10506) 2A Receptor (5-HT2A): Antagonism of the 5-HT2A receptor is believed to decrease the descending serotonergic facilitatory modulation of pain transmission from the brain. medpath.com It may also reduce the activation of peripheral nociceptors, which are primary sources of pain. medpath.comkoreabiomed.com
Some research also indicates activity as a purine (B94841) P2X₃ receptor antagonist, another target involved in nociceptive signaling. mdpi.comwikipedia.org
The following table outlines the known molecular targets of this compound and their role in pain modulation.
| Target | Mechanism of Action | Role in Pain Modulation | IC₅₀ |
| Glycine Transporter 2 (GlyT2) | Blocker/Inhibitor | Increases inhibitory neurotransmission in the spinal cord, reducing ascending pain signals. medpath.com | 0.86 µM mdpi.comwikipedia.org |
| Serotonin 2A Receptor (5-HT2A) | Antagonist | Decreases descending pain facilitation and reduces peripheral nociceptor activation. medpath.comnih.gov | 1.3 µM wikipedia.org |
| Purine P2X₃ Receptor | Antagonist | Blocks nociceptive signaling in peripheral sensory neurons. mdpi.com | 0.87 µM mdpi.comwikipedia.org |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Through its action on these distinct targets, this compound is thought to produce a synergistic analgesic effect, engaging mechanisms in both the central and peripheral nervous systems. vivozon.com In vivo animal studies have demonstrated its efficacy in models of postoperative, inflammatory, and neuropathic pain. bmj.com Clinical research has investigated this compound for the management of postoperative pain, with studies showing it can reduce pain intensity and lower the need for opioid consumption. koreabiomed.comnih.govresearchgate.net This makes this compound a significant research compound for studying the clinical potential of multi-target analgesia and developing alternatives to traditional pain medications. vivozon.comnih.gov
Properties
Appearance |
Solid powder |
|---|---|
Synonyms |
VVZ-149; VVZ 149; VVZ149.; Unknown |
Origin of Product |
United States |
Molecular Characterization and Target Interaction Studies of Vvz 149
Elucidation of VVZ-149's Primary Molecular Targets
This compound functions as a dual antagonist, simultaneously targeting GlyT2 and 5-HT2A receptors. medchemexpress.comkddf.orgvivozon.comnih.govbmj.comwikipedia.orgmdpi.comcancer.govmedchemexpress.commedkoo.comresearchgate.netpreprints.orgclinconnect.ionih.govbiorxiv.orgmedchemexpress.cn This multi-target approach is hypothesized to offer a more comprehensive strategy for pain management by modulating multiple pathways involved in pain transmission and perception. mdpi.compreprints.org
This compound acts as a GlyT2 blocker with an IC₅₀ of 0.86 µM. medchemexpress.comwikipedia.orgmdpi.commedchemexpress.commedkoo.commedchemexpress.cn GlyT2 is a crucial protein primarily located on presynaptic neurons of inhibitory synapses, responsible for regulating extracellular glycine (B1666218) concentrations and recycling synaptic glycine to maintain glycinergic neurotransmission. biorxiv.org Inhibition of GlyT2 by this compound prevents the re-uptake of glycine from the synaptic cleft. bmj.comcancer.govclinconnect.io
Research indicates that this compound effectively inhibits the reuptake of glycine, an inhibitory neurotransmitter. mdpi.comcancer.govnih.gov By blocking GlyT2, this compound increases the amount of glycine available in the synaptic space, particularly that released from glycinergic inhibitory interneurons. kddf.org This pharmacological inhibition allows for prolonged binding of glycine to its receptors (GlyR) on pain fibers, thereby reducing their capacity to transmit pain signals. nih.gov Studies suggest that impaired glycinergic neurotransmission in the spinal cord's dorsal horn is a significant maladaptive mechanism contributing to inflammatory and neuropathic pain. researchgate.netdntb.gov.ua Therefore, augmenting glycinergic tone within the dorsal horn is a proposed mechanism to blunt or block aberrant nociceptor signaling. researchgate.netdntb.gov.ua
The blockage of GlyT2 by this compound leads to an increase in inhibitory synaptic transmission mediated by glycine within the spinal cord. nih.govbmj.comclinconnect.io This enhanced glycinergic inhibition contributes to a reduction in the transmission of pain signals to the brain. nih.govbmj.comcancer.govclinconnect.io Glycine is recognized as a major inhibitory neurotransmitter within the central nervous system, playing a pivotal role in modulating neuronal excitability. dntb.gov.uamdpi.com
This compound also exhibits antagonistic activity at the serotonin (B10506) receptor 5-HT2A, with an IC₅₀ of 1.3 µM. medchemexpress.comwikipedia.orgmdpi.commedchemexpress.commedkoo.commedchemexpress.cn The 5-HT2A receptor is present on both peptidergic and non-peptidergic nociceptive nerve terminals in the periphery. kddf.org Antagonism of this receptor by this compound can lead to a decrease in the activation of these nociceptive nerve terminals. kddf.org Furthermore, 5-HT2A receptors are implicated in the spinal dorsal horn, where they contribute to descending facilitatory pathways that can increase pain sensitivity. kddf.org
The antagonism of 5-HT2A by this compound modulates central serotonin pathways that are involved in pain perception. mdpi.compreprints.orgnih.gov Specifically, 5-HT2A blockage is understood to decrease the descending serotonergic facilitatory modulation of pain transmission originating from the brain. nih.govbmj.comclinconnect.io Serotonin itself plays a crucial role in descending pain pathways, which are integral to pain inhibition. preprints.orgnih.gov
This compound's antagonism of 5-HT2A receptors also impacts peripheral nociceptive neurons, leading to a reduction in their activation. nih.govbmj.comclinconnect.io These peripheral nociceptors are key contributors to pain, particularly in conditions such as postsurgical pain. nih.govbmj.comclinconnect.io Tissue damage can result in the release of endogenous chemicals in the periphery that directly activate or sensitize these nociceptive afferent fibers, initiating pain signals. nih.gov
Purine (B94841) Receptor P2X3 Antagonism
This compound demonstrates antagonistic activity against the purine receptor P2X3. Specifically, studies have reported an inhibitory concentration 50% (IC50) of 0.87 μM for this compound on rat P2X3 (rP2X3). researchgate.nethuggingface.conih.gov The P2X3 receptor is a ligand-gated ion channel primarily expressed in nociceptive (pain-sensing) sensory neurons located in the peripheral nervous system. nih.gov Its activation is associated with the generation and transmission of pain signals, making its antagonism a relevant strategy for analgesic development.
Table 1: Antagonistic Activity of this compound on P2X3 Receptor
| Target | IC50 (μM) | Species |
| rP2X3 | 0.87 | Rat |
Investigation of Synergistic and Additive Target Modulation by this compound
This compound is recognized as a multi-target compound, primarily functioning as a dual antagonist of glycine transporter type 2 (GlyT2) and serotonin receptor 2A (5HT2A). researchgate.netresearchgate.nethuggingface.conih.gov Beyond these, it also exhibits antagonistic activity on the P2X3 receptor. researchgate.nethuggingface.conih.gov
The multi-target nature of this compound is designed to achieve synergistic effects in analgesic efficacy. The inhibition of GlyT2 by this compound leads to an increase in glycine-mediated inhibitory neurotransmission within the spinal cord, thereby reducing the transmission of pain signals to the brain. researchgate.net Concurrently, the antagonism of 5HT2A by this compound plays a role in modulating central pain perception and decreasing the activation of nociceptors in peripheral nerves, which are significant contributors to pain. researchgate.net This simultaneous inhibition of multiple targets, particularly GlyT2 and 5HT2A in the spinal cord, is believed to contribute to a more efficient control of pain. The discovery of this compound utilized a "bait-target approach," a methodology focused on identifying target combinations that yield the greatest synergistic effects.
Table 2: Dual Antagonistic Activity of this compound
| Target | IC50 (μM) |
| Glycine Transporter type 2 (GlyT2) | 0.86 |
| Serotonin Receptor 2A (5HT2A) | 1.3 |
Molecular Modeling and Docking Studies of this compound-Target Complexes
Molecular modeling and docking studies are computational techniques crucial for understanding the intricate interactions between a ligand, such as this compound, and its target proteins. These methods provide insights into the binding mechanisms at an atomic level, including the preferred binding sites, orientations, and the forces governing these interactions.
Kinetics: This involves the study of how quickly a ligand binds to its receptor (association rate, kon) and how quickly it unbinds (dissociation rate, koff). A longer residence time (the inverse of koff) can be a critical factor in determining a drug's prolonged pharmacological activity and kinetic selectivity, allowing it to maintain its effect even at lower concentrations in vivo.
Thermodynamics: This focuses on the energy changes associated with the binding process, including enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). These parameters collectively define the binding affinity, indicating the strength of the interaction at equilibrium. Computational methods such as molecular dynamics (MD) simulations combined with Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) free energy calculations are employed to estimate binding free energies and understand the energetic contributions to binding. These calculations aim to predict the spontaneity and feasibility of the binding reaction, with lower binding free energy changes indicating greater complex stability.
Understanding these theoretical underpinnings is vital for the rational design of drugs with desired properties, including those like this compound that aim for multi-target engagement.
Conformational analysis in target binding investigates how the binding of a ligand influences the three-dimensional structure of its receptor and vice-versa. Molecular docking studies and molecular dynamics simulations are instrumental in elucidating these conformational changes.
For transporters like GlyT2, which belongs to the solute carrier 6 (SLC6) family, conformational rearrangements of transmembrane helices are integral to their function, alternately exposing substrate-binding sites to either side of the membrane during the transport cycle. Inhibitors can "lock" these transporters into specific conformational states. For instance, certain GlyT2 inhibitors have been shown to bind to an extracellular allosteric site, thereby stabilizing an outward-open conformation, contrasting with the inward-open conformation typically adopted by the substrate-free transporter. Molecular dynamics simulations allow researchers to observe the dynamic behavior of protein-ligand complexes over time, providing insights into their stability and flexibility. By analyzing these conformational dynamics, researchers can identify key amino acid residues involved in selective binding and understand how a ligand's interaction impacts the target's functional state. Such detailed structural and dynamic information is crucial for optimizing the design of new inhibitors, including those developed to interact with targets like GlyT2, 5HT2A, and P2X3.
Advanced Synthetic and Medicinal Chemistry Research for Vvz 149 Analogs
Rational Design and Scaffold Derivation of VVZ-149
The rational design of this compound was driven by a strategic approach to identify multi-target analgesics capable of addressing the complex nature of pain. Rather than focusing solely on single-target reactivity (potency or affinity), the development emphasized therapeutic efficacy through phenotypic screening systems from early stages. vivozon.com This methodology aimed to discover compounds that could offer enhanced efficacy, reduced side effects, and minimize the risk of tolerance often associated with single-target drugs. preprints.orgmdpi.compreprints.orgresearchgate.net
Vivozon, the developer of this compound, employed a "bait-target approach." In this strategy, glycine (B1666218) transporter type 2 (GlyT2) was initially selected as a primary "bait target." Subsequent optimization efforts focused on identifying and incorporating additional targets that would yield synergistic analgesic effects. This led to the selection of 5-hydroxytryptamine 2A (5HT2A) receptor antagonism as a crucial co-target, given its confirmed role in pain signal transmission and its potential for synergistic activity with GlyT2 inhibition. vivozon.comdatamed.org
Pharmacophore-Inspired Design Methodologies
The design of this compound and its subsequent derivatives has been significantly influenced by pharmacophore-inspired methodologies. This approach involves identifying key structural features (pharmacophores) responsible for the biological activity of known compounds and then using these insights to design novel chemical entities. For instance, new scaffolds have been designed drawing inspiration from the pharmacophores of existing compounds like Opiranserin (B609760) (this compound itself) and Vilazodone (B1662482). mdpi.compreprints.orgresearchgate.netresearchgate.net
A notable example of this design philosophy in derivative generation involves the integration of a 5-cyanoindole (B20398) core with either an arylpiperazine or an arylpiperidine moiety. These components, known for their roles as 5-HT receptor modulators, are connected via an alkylamido linker. This linker is crucial for enabling the dual functionality and multi-target engagement observed in these designed compounds. mdpi.compreprints.orgresearchgate.net
Structure-Activity Relationship (SAR) Studies of this compound and Derivatives
Structure-Activity Relationship (SAR) studies are fundamental to understanding how structural modifications impact the biological activity of this compound and its derivatives. This compound itself demonstrates a distinct multi-target profile, which is central to its SAR. It functions as a selective glycine GlyT2 transporter blocker with an IC₅₀ of 0.86 μM, a purine (B94841) P2X₃ receptor antagonist with an IC₅₀ of 0.87 μM, and a serotonin (B10506) 5-HT2A receptor antagonist with an IC₅₀ of 1.3 μM. wikipedia.orgmedkoo.commedchemexpress.commdpi.compreprints.orginvivochem.com These inhibitory concentrations highlight the compound's ability to modulate multiple pathways implicated in pain.
For derivatives inspired by this compound, such as "Compound 29," SAR studies have focused on optimizing the scaffold to achieve potent efficacy and favorable pharmacokinetic properties. Compound 29, derived from a novel scaffold inspired by opiranserin and vilazodone pharmacophores, exhibited significant analgesic activity in preclinical pain models, demonstrating dose-dependent effects. mdpi.comresearchgate.netresearchgate.netlarvol.com
Substituent Effects on Target Affinity and Selectivity
In the context of this compound-inspired derivatives, the choice and position of substituents play a critical role in modulating target affinity and selectivity. While specific detailed substituent effects for this compound analogs are part of ongoing proprietary research, the general principles observed in the design of compounds like Compound 29 illustrate this. The incorporation of a 5-cyanoindole core and specific arylpiperazine or arylpiperidine groups into the scaffold is designed to confer particular affinities for serotonin receptors, alongside other targets. mdpi.compreprints.orgresearchgate.net This strategic placement of functional groups is key to achieving the desired multi-target profile and optimizing the interaction with relevant biological targets.
Linker Chain Optimization in Analog Generation
The optimization of linker chains is a crucial aspect of analog generation, particularly for compounds designed to engage multiple targets. In the pharmacophore-inspired design of this compound derivatives, such as the scaffold leading to Compound 29, an alkylamido linker is employed. This linker serves to connect the distinct pharmacophoric elements, such as the 5-cyanoindole core and the arylpiperazine/arylpiperidine moieties. mdpi.compreprints.orgresearchgate.net The length, flexibility, and chemical nature of this linker are critical parameters that are optimized to ensure proper spatial orientation of the active pharmacophores, facilitating simultaneous binding to multiple targets and enabling the desired dual functionality.
Development of Novel Synthetic Routes for Research-Scale Production
The development of efficient and scalable synthetic routes is paramount for the research and eventual production of complex chemical compounds like this compound and its analogs. This compound itself was developed and synthesized by the Research Institute of Vivozon Inc., underscoring the in-house capabilities required for such endeavors. biorxiv.org For research-scale production, synthetic routes must prioritize purity, yield, and reproducibility to ensure consistent material for preclinical and early clinical studies. This often involves multi-step syntheses, each requiring careful optimization of reaction conditions, reagents, and purification techniques.
Synthesis of 1-Arylpiperazine Intermediates
1-Arylpiperazine intermediates are common building blocks in the synthesis of many pharmacologically active compounds, including those related to this compound derivatives. Their synthesis typically involves several established chemical reactions. A general approach often begins with the reaction of substituted aromatic amines with certain reagents, such as ethyl oxalate, followed by further transformations. tandfonline.com Another common method involves nucleophilic substitution reactions where an aryl halide reacts with piperazine (B1678402) or a substituted piperazine in the presence of a base, such as potassium carbonate, often under heating or reflux conditions. mdpi.comfrontiersin.orgtandfonline.commdpi.com
For example, a typical route might involve the reaction of a suitably functionalized aromatic precursor with a piperazine derivative. This can be achieved by reacting an intermediate compound (e.g., an alkyl halide or sulfonate) with various arylpiperazines in the presence of a base like potassium carbonate in a suitable solvent such as acetonitrile (B52724) or dioxane, often at elevated temperatures. mdpi.comfrontiersin.orgtandfonline.com These reactions are designed to form the crucial aryl-piperazine linkage, which is then further elaborated to complete the target compound's structure.
Table 1: Key Pharmacological Parameters of this compound (Opiranserin)
| Target Receptor/Transporter | IC₅₀ (μM) | Mechanism of Action |
| Glycine Transporter type 2 (GlyT2) | 0.86 | Blocker |
| Purine P2X₃ Receptor | 0.87 | Antagonist |
| Serotonin 5-HT2A Receptor (5HT2A) | 1.3 | Antagonist |
Table 2: Pharmacophore-Inspired Design Elements for this compound Derivatives (e.g., Compound 29)
| Structural Component | Role/Function | Source of Inspiration |
| 5-Cyanoindole Core | Core scaffold element | Novel Design |
| Arylpiperazine | 5-HT receptor modulator | Opiranserin, Vilazodone |
| Arylpiperidine | 5-HT receptor modulator (alternative to arylpiperazine) | Opiranserin, Vilazodone |
| Alkylamido Linker | Connects core and modulators, enables dual functionality | Novel Design |
Generation of Chemical Probes and Imaging Agents Based on this compound Scaffold
The development of chemical probes and imaging agents derived from established pharmacological scaffolds is crucial for elucidating biological mechanisms, identifying novel therapeutic targets, and advancing diagnostic capabilities. The chemical compound this compound, also known as Opiranserin, presents a compelling scaffold for such endeavors due to its unique multitarget pharmacological profile. This compound is recognized as a dual antagonist of glycine transporter type 2 (GlyT2) and serotonin receptor 2A (5-HT2A), with additional antagonistic activity at purine P2X3 receptors. nih.govwikipedia.orgnaver.comuni.luguidetopharmacology.orgbiochempartner.combme.hu This broad spectrum of activity makes this compound itself a valuable chemical probe for studying pain modulation pathways. naver.comguidetopharmacology.orgbiochempartner.comnih.gov
The utility of this compound as a chemical probe stems from its ability to selectively modulate key pathways involved in pain perception, transmission, and regulation. It functions by inhibiting the reuptake of glycine, an inhibitory neurotransmitter critical for spinal pain processing, and by modulating central serotonin pathways. naver.comguidetopharmacology.orgbiochempartner.comnih.gov Furthermore, mechanistic studies on this compound and its analogs have revealed strong triple uptake inhibition, particularly at dopamine (B1211576) (DAT) and serotonin (SERT) transporters, alongside high-affinity 5-HT2A receptor antagonism. naver.com This multifaceted interaction with neurotransmitter systems provides a rich basis for designing targeted chemical tools.
Research into this compound analogs has already yielded promising candidates that can serve as foundations for new probes. For instance, Compound 29, derived from a novel scaffold inspired by the pharmacophores of Opiranserin and Vilazodone, demonstrated potent analgesic effects in preclinical models. naver.comuni.lu This compound exhibited dose-dependent analgesic effects in the spinal nerve ligation (SNL) model, increasing withdrawal thresholds by 24% and 45% maximum possible effect (MPE) at 50 and 100 mg/kg, respectively. naver.comuni.lu The detailed mechanistic understanding of such analogs, including their specific affinities for various transporters and receptors, is instrumental in developing highly selective chemical probes.
The exploration of this compound's scaffold for imaging agents is a logical extension of its role as a chemical probe. The development of imaging agents, such as radioligands for Positron Emission Tomography (PET) or fluorescently tagged compounds, allows for the visualization and quantification of target engagement in biological systems. While direct reports of this compound-based imaging agents are limited in the provided context, the broader field of GlyT2 inhibitors, to which this compound belongs, has seen the identification of compounds with "excellent fluorescent properties," making them "promising compounds for future fluorescence-based techniques." biochempartner.com This indicates a clear potential for modifying the this compound scaffold to incorporate fluorescent tags or radioisotopes, thereby enabling its use in molecular imaging to study the distribution and target occupancy of GlyT2, 5-HT2A, and potentially DAT/SERT in vivo.
The pharmacokinetic properties of this compound, including its enhanced stability and blood-brain barrier permeability, are also favorable for the development of central nervous system-acting probes and imaging agents. naver.com The ability of these compounds to cross the blood-brain barrier is critical for studying neurological targets and for developing imaging agents that can visualize brain activity or pathology.
Table 1: Key Pharmacological Activities of this compound (Opiranserin)
| Target | Activity | IC50 (µM) / Ki (nM) | Reference |
| Glycine Transporter 2 (GlyT2) | Blocker/Inhibitor | 0.86 µM | nih.govwikipedia.orgnaver.comuni.lubiochempartner.combme.hu |
| Serotonin Receptor 2A (5-HT2A) | Antagonist | 1.3 µM | nih.govwikipedia.orgnaver.comuni.lubiochempartner.combme.hu |
| Purine P2X3 Receptor | Antagonist | 0.87 µM | nih.govwikipedia.orgnaver.comuni.lubiochempartner.com |
| Dopamine Transporter (DAT) | Triple Uptake Inhibition (Potent) | Not specified | naver.com |
| Serotonin Transporter (SERT) | Triple Uptake Inhibition (Potent) | Not specified | naver.com |
Mechanistic Preclinical Investigation of Vvz 149 in Biological Systems
In Vitro Cellular and Biochemical Research
In vitro studies have been crucial in elucidating the specific molecular targets and biochemical interactions of VVZ-149.
Cell-based assays have demonstrated this compound's potent activity at its primary targets. It functions as a glycine (B1666218) transporter 2 (GlyT2) blocker with an IC50 of 0.86 µM, effectively inhibiting the reuptake of glycine. wikipedia.orgwikipedia.orgciteab.comuni.lu Furthermore, this compound acts as a serotonin (B10506) receptor 2A (5HT2A) antagonist with an IC50 of 1.3 µM. wikipedia.orgciteab.comuni.lu Its antagonistic activity extends to the purine (B94841) receptor P2X3, with an IC50 of 0.87 µM. wikipedia.orgwikipedia.orgciteab.comuni.lu These inhibitory concentrations highlight this compound's binding affinity and functional modulation of these key pain-related targets.
Table 1: In Vitro Inhibitory Concentrations (IC50) of this compound
| Target | IC50 (µM) | Citation |
| Glycine Transporter 2 (GlyT2) | 0.86 | wikipedia.orgwikipedia.orgciteab.comuni.lu |
| Purine Receptor P2X3 | 0.87 | wikipedia.orgwikipedia.orgciteab.comuni.lu |
| Serotonin Receptor 2A (5HT2A) | 1.3 | wikipedia.orgciteab.comuni.lu |
The modulation of specific intracellular signaling pathways by this compound underpins its analgesic mechanism. The blockage of GlyT2 by this compound leads to an increase in inhibitory synaptic transmission mediated by glycine within the spinal cord. This augmentation of glycinergic tone is critical in reducing the transmission of pain signals to the brain. fishersci.atnih.govnih.govcenmed.comnih.govciteab.com Concurrently, the antagonism of 5HT2A receptors by this compound diminishes descending serotonergic facilitatory modulation on pain transmission originating from the brain and reduces nociceptor activation in peripheral nerves. fishersci.atnih.govfishersci.atontosight.ainih.govcenmed.comciteab.com The combined action on these pathways suggests a multifaceted approach to pain relief.
In enzyme inhibition profiling, this compound has been specifically assessed for its effect on cyclooxygenase (COX) activity. In an in vitro assay, this compound did not exhibit any inhibition of cyclooxygenase activity. fishersci.at This finding is significant as it confirms that this compound's analgesic mechanism is distinct from that of non-steroidal anti-inflammatory drugs (NSAIDs), which primarily act by inhibiting COX enzymes. fishersci.at
Ex Vivo Tissue Preparations and Electrophysiological Recordings
Ex vivo studies have played a vital role in the discovery and characterization of this compound, providing insights into its effects on isolated tissues.
This compound was initially identified through ex vivo screening, a method that involves monitoring the neural activity of pain-related tissues cultured from living animals using electrophysiological techniques. wikipedia.org This approach allows for a more reliable confirmation of a candidate material's physiological efficacy compared to target protein or cell-level screening methods.
Specifically, the GlyT2 blocking activity of this compound leads to increased inhibitory synaptic transmission by glycine in the spinal cord, which is a key area for regulating pain signals. fishersci.atnih.govcenmed.comnih.govciteab.com This effect has been directly observed in ex vivo electrophysiology studies on spinal cord slices, where GlyT2 blockade resulted in a tonic glycinergic current and enhanced glycinergic evoked inhibitory post-synaptic currents (eIPSCs) in lamina II neurons from normal animals. mpg.de Furthermore, the 5HT2A antagonistic activity of this compound contributes to reducing nociceptor activation in peripheral nerves. fishersci.atfishersci.atontosight.aicenmed.comciteab.com These ex vivo findings provide direct evidence of this compound's ability to modulate pain transmission pathways in both central and peripheral nervous system tissues.
In Vivo Animal Models for Mechanistic Elucidation (Non-Efficacy Focused)
Preclinical studies utilizing various in vivo animal models have been instrumental in dissecting the mechanistic underpinnings of this compound's actions mdpi.comnih.govpharma-iq.comclinicalleader.combusinesswire.comappliedclinicaltrialsonline.comprnewswire.comkddf.orgbmj.com. These investigations have focused on understanding how this compound interacts with pain pathways rather than solely on its analgesic efficacy.
Formalin Test as a Tool for Nociceptor and Central Sensitization Research
The formalin test is a widely employed experimental model in pain research, particularly valuable for assessing the involvement of both peripheral nociceptor activation and central sensitization mechanisms mdpi.compreprints.org. This test induces a biphasic pain response: an initial acute pain phase (first phase) followed by a prolonged inflammatory phase (second phase) mdpi.compreprints.org. Evaluation of this compound in this model demonstrated high potency in the second phase, with an ED50 of 0.78 mg/kg, and a concentration-dependent effect in the first phase mdpi.compreprints.orgresearchgate.net. The ability of this compound to reduce both phases of the formalin test suggests that it targets both peripheral and central pain mechanisms, aligning with its proposed multitarget profile mdpi.compreprints.org.
Table 1: this compound Performance in the Formalin Test
| Phase | Effect | ED50 (mg/kg) | Mechanistic Implication |
| First Phase | Concentration-dependent effect | Not specified | Targeting peripheral nociception |
| Second Phase | High potency, significant pain reduction | 0.78 | Targeting inflammatory pain and central sensitization |
Neuropathic Pain Models (e.g., Spinal Nerve Ligation) for Pathway Investigation
The Spinal Nerve Ligation (SNL) model is a well-established animal model used to investigate neuropathic pain, a chronic condition resulting from nervous system damage mdpi.compreprints.orgiasp-pain.org. In the SNL model, this compound produced dose-dependent analgesic effects, evidenced by increased withdrawal thresholds. Specifically, it increased maximum possible effect (MPE) by 24% and 45% at doses of 50 mg/kg and 100 mg/kg, respectively mdpi.compreprints.orgresearchgate.net. These findings underscore this compound's ability to modulate pathways involved in neuropathic pain, consistent with its multitarget pharmacological actions, including its role as a GlyT2 blocker and P2X3 antagonist, which are relevant in spinal pain processing and nociceptive signaling mdpi.compreprints.org.
Table 2: this compound Effects in the Spinal Nerve Ligation (SNL) Model
| Dose (mg/kg) | Maximum Possible Effect (MPE) Increase in Withdrawal Threshold |
| 50 | 24% |
| 100 | 45% |
Serotonin-Induced Itching Models for Mechanistic Dissection
Beyond its analgesic properties, this compound has also demonstrated an anti-itching effect in serotonin-induced itching models pharma-iq.comclinicalleader.combusinesswire.comappliedclinicaltrialsonline.comprnewswire.com. This observed effect is mechanistically attributed to the synergistic or additive dual antagonistic activity of this compound against GlyT2 and 5-HT2A receptors pharma-iq.comclinicalleader.combusinesswire.comappliedclinicaltrialsonline.comprnewswire.com. These receptors are considered key players in the transmission of pain signals within the spinal dorsal horn area and/or peripheral sensory neurons, suggesting a broader modulatory role of this compound on sensory pathways pharma-iq.comclinicalleader.combusinesswire.comappliedclinicaltrialsonline.comprnewswire.com.
Non-Opioid Mechanism Confirmation in Animal Models
Crucially, preclinical investigations have consistently confirmed that the analgesic effect of this compound is mediated through a non-opioid mechanism nih.govpharma-iq.comclinicalleader.combusinesswire.comappliedclinicaltrialsonline.comprnewswire.comkddf.orgbmj.combmj.com. This was demonstrated by the observation that this compound's analgesic effects were not blocked by pretreatment with naloxone, a known opioid-receptor antagonist, in the formalin model nih.govbmj.combmj.com. Furthermore, in vitro assays confirmed that this compound does not inhibit cyclooxygenase activity, indicating that its mechanism of action is distinct from that of non-steroidal anti-inflammatory drugs (NSAIDs) nih.govbmj.combmj.com. These findings firmly establish this compound as a novel non-opioid and non-NSAID analgesic candidate.
Research into this compound's Impact on Affective Components of Pain (Mechanistic Hypotheses)
Pain is a complex experience encompassing both sensory-discriminative and affective-motivational components. The affective component relates to the unpleasantness and bothersomeness of pain, often intertwined with psychological states such as anxiety, depression, and pain catastrophizing researchgate.netnih.govpatsnap.comgoogle.com. Research into this compound has explored its potential impact on these affective dimensions of pain, based on its known mechanisms of action.
The modulation of serotonin pathways by this compound, through its 5-HT2A antagonism and inhibition of serotonin reuptake via SERT, is particularly relevant to the affective component of pain mdpi.compreprints.orgresearchgate.netkddf.orgresearchgate.netnih.govpatsnap.combiorxiv.orgdntb.gov.ua. Serotonin plays a significant role in descending pain pathways and mood regulation, suggesting that this compound's influence on these systems could extend beyond direct nociceptive inhibition to alleviate the emotional distress associated with pain mdpi.compreprints.org.
Studies have hypothesized that this compound may specifically alleviate the affective component of pain researchgate.netnih.govpatsnap.comgoogle.comdntb.gov.ua. This hypothesis is supported by findings in patient subgroups characterized by high levels of preoperative negative affect, where this compound demonstrated a reduction in opioid consumption and fewer demands for patient-controlled analgesia (PCA) researchgate.netnih.govpatsnap.comgoogle.comdntb.gov.ua. These observations suggest that this compound's mechanistic profile may contribute to mitigating the emotional burden of pain, thereby reducing the need for additional analgesic interventions.
Pharmacological Research Methodologies for Vvz 149
Absorption, Distribution, Metabolism, and Excretion (ADME) Research in Preclinical Models
Preclinical ADME studies are fundamental for predicting a compound's in vivo behavior, including its stability and systemic exposure nuvisan.commdpi.com. Pharmacokinetic analysis of VVZ-149 (referred to as compound 29 in some studies) has indicated enhanced stability mdpi.com. The compound has demonstrated linear pharmacokinetic characteristics across various studies nih.govresearchgate.net.
In vitro metabolic stability assays are essential for assessing a compound's susceptibility to metabolism and for identifying its metabolites nuvisan.commdpi.comeuropa.eu. Studies evaluating the metabolic stability of this compound have been conducted using liver microsomes from both mouse and human sources mdpi.com. For this compound (compound 29), it was observed that 51.2% of the parent compound remained intact after 30 minutes of incubation in mouse liver microsomes, indicating its metabolic clearance rate mdpi.com.
This compound is known to be metabolized into an active metabolite, VVZ-368 nih.govresearchgate.netkddf.org. Following oral administration, a significant portion of this compound is metabolized to VVZ-368 in the liver kddf.org. Plasma exposure to both this compound and VVZ-368 has shown a dose-proportional increase in pharmacokinetic analyses nih.govresearchgate.net. While this compound did not accumulate in plasma, the plasma concentration of VVZ-368 increased by 1.23- to 2.49-fold after the fifth and sixth doses in multiple ascending dose (MAD) trials nih.govresearchgate.net. The specific structure of VVZ-368 has not been disclosed in the provided sources researchgate.net.
The ability of a compound to cross the blood-brain barrier (BBB) is a critical factor for drugs targeting the central nervous system (CNS) medtechbcn.commpg.de. Pharmacokinetic analysis of this compound (compound 29) has indicated enhanced blood-brain barrier permeability mdpi.com. To evaluate its potential to permeate the BBB, a Parallel Artificial Membrane Permeability Assay (PAMPA) was conducted for this compound mdpi.com. The LogPe value for this compound was determined to be 4.5, suggesting a high potential for efficient BBB permeation mdpi.com. This is a favorable characteristic, especially when compared to other GlyT-2 inhibitors like ALX-1393, which exhibited poor BBB permeability, thereby limiting its clinical application researchgate.net.
Preclinical Pharmacokinetic-Pharmacodynamic (PK/PD) Correlation Studies
Preclinical pharmacokinetic-pharmacodynamic (PK/PD) correlation studies are vital for understanding the relationship between drug exposure and its pharmacological effects bmj.comnih.govresearchgate.netnih.gov. This compound has consistently demonstrated dose-dependent analgesic effects in preclinical studies, with robust PK/PD correlation analyses kddf.orggoogleapis.com. These studies were conducted under rigorous conditions, including complete randomization and blind testing kddf.org. This compound is designed as a dual antagonist of GlyT2 and 5HT2A receptors, and its synergistic activity at these targets is believed to maximize its antinociceptive effect in in vivo animal models veeva.com.
This compound has exhibited clear exposure-response relationships in various animal models of pain. In the spinal nerve ligation (SNL) model, this compound demonstrated dose-dependent analgesic activity, evidenced by an increase in the withdrawal threshold mdpi.com. The peak analgesic effect (Tmax) was observed at 3 hours post-administration, a finding confirmed by in vivo pharmacokinetic studies mdpi.com.
Table 1: Antinociceptive Activity of this compound in the SNL Model
| Dose (mg/kg) | Time Post-Administration (hours) | Maximum Possible Effect (MPE) |
| 50 | 3 | 24% |
| 100 | 3 | 45% |
Source: mdpi.com
Consistent dose-dependent analgesic or antiallodynic effects have been observed in various in vivo pharmacological studies using rat models of postoperative pain, formalin-induced nociceptive/inflammatory pain, and neuropathic pain bmj.comnih.gov. Furthermore, repetitive and consistent plasma exposure levels correlated with efficacy have been confirmed across these diverse animal models kddf.org.
To optimize potential therapeutic regimens, various dosing scenarios have been simulated for this compound nih.govresearchgate.net. These simulations aimed to identify optimal dosing strategies that would achieve effective concentrations, as estimated from animal studies in rat models of neuropathic or inflammatory pain nih.govresearchgate.net. An optimal dosing regimen identified from these simulations involved a loading dose followed by a maintenance dose nih.govresearchgate.net. The estimated therapeutic range of targeted pooled plasma concentration for this compound was determined to be between 600 and 1900 ng/mL bmj.com. This concentration range corresponded to a Cmax of 2–6 mg/kg in a 4-hour infusion, as observed in a phase 1 study bmj.com.
Omics-Based Approaches to Unravel this compound Modulations
Omics-based approaches, such as proteomics and transcriptomics, along with network pharmacology, are powerful tools for comprehensively understanding the biological effects of drugs, especially multi-target compounds like this compound. While these methodologies are highly relevant to the study of complex drug mechanisms, specific detailed findings from their direct application to this compound to unravel its modulations are not extensively described in the provided search results. However, the overarching concept of multi-target therapeutics and polypharmacology, which underpins this compound's development, inherently aligns with the principles of omics-based investigations vivozon.com.
Proteomic and Transcriptomic Profiling of this compound Treated Systems
Proteomic and transcriptomic profiling involve the large-scale study of proteins and RNA molecules, respectively, within a biological system. These approaches can identify changes in gene and protein expression patterns in response to drug treatment, offering insights into modulated pathways and potential off-target effects. For multi-target compounds like this compound, such profiling could identify dysregulated pathways through RNA sequencing (RNA-seq) and validate targets via techniques like SILAC or TMT labeling . While the provided information suggests that these are valuable methods for elucidating off-target effects and understanding drug modulations in general , specific published results detailing the proteomic and transcriptomic profiling of this compound treated systems are not explicitly available in the provided sources. Future studies are anticipated to apply novel molecular genetic/omics approaches to further evaluate the efficacy and mechanisms of such compounds researchgate.net.
Network Pharmacology Analysis of this compound's Multi-Target Profile
Network pharmacology is a systems-level approach that investigates how drugs interact with multiple biological targets and pathways within complex biological networks. This methodology is particularly pertinent for multi-target drugs like this compound, which simultaneously act on GlyT2, 5-HT2A, and P2X3 receptors mdpi.comguidetopharmacology.orgmedchemexpress.comkddf.orgnih.govclinconnect.iowikipedia.orgmedchemexpress.comnih.gov. Vivozon's new drug development concept explicitly embraces polypharmacology, network pharmacology, and multi-target therapeutics, recognizing that diseases often result from complex interactions of multiple targets vivozon.comnaver.com. By acting on multiple targets, this compound aims to achieve synergistic analgesic effects by modulating both central and peripheral pain pathways vivozon.comkddf.org. Network analysis, which involves building interaction networks (e.g., using STRING DB), can be used to prioritize high-confidence off-targets and understand the broader impact of a multi-target compound within biological systems . This approach allows for a more comprehensive strategy to enhance efficacy and potentially mitigate the risk of tolerance associated with single-target drugs mdpi.com.
Compound Information
Future Research Directions and Unanswered Questions for Vvz 149
Comprehensive Elucidation of Upstream and Downstream Signaling Pathways
While VVZ-149 is known to inhibit GlyT2 and antagonize 5-HT2A and P2X3 receptors, a comprehensive understanding of the entire upstream and downstream signaling cascades modulated by this compound is still evolving mdpi.commedchemexpress.commedkoo.com. Future studies should focus on mapping the intricate network of molecular events triggered by this compound's interaction with its known targets. This includes investigating how changes in glycine (B1666218), serotonin (B10506), and purine (B94841) signaling propagate through neuronal circuits and affect gene expression, protein phosphorylation, and synaptic plasticity. Elucidating these pathways could reveal additional therapeutic mechanisms and potential biomarkers for treatment response.
Development of Next-Generation Multi-Target Analogs with Enhanced Specificity or Broader Scope
The multi-target nature of this compound presents an opportunity for the rational design of next-generation analogs mdpi.comclinicalleader.combiorxiv.org. Research could focus on developing compounds with enhanced specificity for particular combinations of targets, or with a broader scope to include additional pain-modulating pathways, while minimizing interactions with undesirable targets (e.g., hERG, CYP3A4 inhibition) mdpi.com. Structure-activity relationship (SAR) studies, guided by computational modeling and medicinal chemistry, would be crucial to optimize the balance of activities across its known targets and potentially incorporate new ones, aiming for improved efficacy, reduced side effects, and better pharmacokinetic profiles mdpi.compreprints.org. The development of active metabolites, such as VVZ-368, also presents avenues for further optimization kddf.orgpage-meeting.org.
Investigation of this compound's Role in Other Central Nervous System (CNS) Processes
Given that GlyT2 and 5-HT2A receptors are widely distributed in the central nervous system and are implicated in various neurological and psychiatric conditions beyond pain, future research could explore this compound's potential role in other CNS processes ontosight.ainih.govresearchgate.netvivozon.com. This includes investigating its effects on mood regulation, perception, cognition, and conditions such as depression, anxiety disorders, and psychotic disorders, where serotonin dysregulation is implicated ontosight.ai. Preclinical studies and exploratory clinical trials could be designed to assess its therapeutic utility in these broader CNS indications.
Application of Advanced Imaging Techniques to Study this compound Distribution and Target Engagement in Research Models
To gain deeper insights into this compound's pharmacodynamics, advanced imaging techniques could be employed in research models. Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT) imaging with radiolabeled this compound or its analogs could visualize its distribution in the brain and spinal cord, quantify its target occupancy, and assess the extent of its engagement with GlyT2, 5-HT2A, and P2X3 receptors in living subjects. This would provide crucial information on optimal dosing strategies and help correlate drug exposure with observed pharmacological effects.
Integration of this compound Research with Systems Biology and Big Data Approaches
The complex multi-target nature of this compound makes it an ideal candidate for investigation using systems biology and big data approaches vivozon.com. Integrating genomic, proteomic, metabolomic, and clinical data could provide a holistic view of how this compound perturbs biological systems. Machine learning algorithms and network pharmacology tools could be utilized to identify novel drug-target interactions, predict patient responses, and uncover complex biological networks involved in its analgesic effects. This interdisciplinary approach could accelerate the discovery of new applications and optimize its therapeutic use.
Comparative Mechanistic Studies with Other Multi-Target Modulators
To position this compound effectively within the landscape of multi-target analgesics, comparative mechanistic studies with other compounds acting on similar or overlapping pathways are essential. This would involve head-to-head comparisons in preclinical models and, where appropriate, in clinical settings, to delineate the unique advantages and disadvantages of this compound's specific multi-target profile. Such studies could highlight synergistic effects, identify potential drug-drug interactions, and inform the development of more effective combination therapies or next-generation multi-target drugs.
No interactive data tables are generated in this section as the content focuses on future research directions and unanswered questions rather than presenting specific numerical data or detailed research findings that would typically be presented in a table format.
Q & A
Q. What is the molecular mechanism underlying VVZ-149’s analgesic effects?
this compound acts as a dual antagonist of glycine transporter type 2 (GlyT2) and serotonin receptor 2A (5HT2A). GlyT2 inhibition enhances inhibitory glycine signaling in the spinal cord, reducing ascending pain transmission to the brain. 5HT2A antagonism attenuates descending serotonergic facilitation of pain signals and peripheral nociceptor activation. Preclinical studies in rat models of postoperative and formalin-induced pain demonstrated efficacy comparable to morphine, independent of opioid or NSAID pathways .
Q. Why was a dual-target approach (GlyT2 and 5HT2A) selected for this compound?
Dual antagonism addresses two primary sources of postoperative pain: spinal hyperexcitability (via GlyT2) and peripheral sensitization (via 5HT2A). Preclinical data suggested synergistic effects between these targets, improving therapeutic efficacy while minimizing side effects associated with single-target analgesics (e.g., opioid-induced respiratory depression or NSAID-related gastrointestinal toxicity) .
Q. Which preclinical models validated this compound’s efficacy?
Rat models of postoperative pain (e.g., plantar incision), formalin-induced nociceptive/inflammatory pain, and neuropathic pain were used. Efficacy was measured via pain behavior assays (e.g., mechanical allodynia) and compared to morphine. This compound showed dose-dependent analgesia, unaffected by naloxone, confirming non-opioid mechanisms .
Advanced Research Questions
Q. How do this compound clinical trials address confounders like preoperative psychological factors?
Phase 2/3 trials (NCT02489526) incorporated covariates such as anxiety, depression, and catastrophizing behaviors using validated scales (e.g., Hospital Anxiety and Depression Scale). These factors were analyzed via ANCOVA to adjust pain outcomes and identify subgroups (e.g., high-negative-affect patients) with differential responses .
Q. What methodologies establish PK/PD relationships for this compound?
Population PK modeling (NONMEM v7.3) using data from healthy volunteers (NCT01905410) identified a 3-compartment model for this compound and its active metabolite VVZ-367. Key parameters included clearance (CL = 48.8 L/h) and volume of distribution (Vd = 19.0 L). Simulations predicted a loading dose (2.6 mg/kg/h) followed by maintenance (0.9 mg/kg/h) to achieve therapeutic plasma concentrations (600–1,900 ng/mL) .
Q. How are contradictory findings between preclinical and clinical data analyzed?
For instance, while preclinical models showed morphine-comparable efficacy, a Phase 2 trial reported non-significant pain reduction in the first 8 hours post-surgery. Researchers conducted subgroup analyses and PK/PD correlation studies to identify factors like delayed metabolite activation (VVZ-368) or patient heterogeneity. Sensitivity analyses and Bayesian modeling were employed to refine dosing protocols .
Q. What statistical methods are used to evaluate opioid-sparing effects in trials?
Rescue opioid consumption (e.g., hydromorphone PCA use) was analyzed via repeated-measures ANOVA, with time-to-event data (e.g., first rescue dose) assessed using Kaplan-Meier and log-rank tests. Secondary endpoints included SPID-8 (summed pain intensity difference) and patient-reported satisfaction scores .
Methodological Considerations
Q. How is blinding integrity maintained in this compound trials?
Double-blind protocols included matched placebo infusions and identical packaging. Blinding success was assessed by surveying participants/investigators on perceived treatment allocation. Any breach (>10% correct guesses) triggered protocol review .
Q. What safety endpoints are prioritized in this compound studies?
Adverse events (AEs) like sedation, nausea, and respiratory depression were recorded. ECG parameters (QT interval), lab tests (liver/kidney function), and opioid-related AEs (constipation, ileus) were monitored. Safety analyses used χ²/Fisher’s exact tests to compare AE rates between groups .
Q. How are translational PK/PD insights applied from animal to human studies?
Preclinical PK/PD data (e.g., EC₅₀ in rat models) informed human dose simulations. Allometric scaling adjusted for species differences in metabolism, while interspecies pharmacodynamic modeling predicted effective concentrations. Human trials validated these predictions via sparse sampling and Bayesian forecasting .
Tables for Key Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
